Cas no 1904616-72-3 ((2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)prop-2-enamide)

(2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide is a synthetic small molecule featuring a thienopyrimidinone core linked to a furan-substituted acrylamide moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active agents. The conjugated double bond in the acrylamide group enhances reactivity, enabling selective modifications, while the thienopyrimidinone scaffold offers structural rigidity and binding affinity. Its well-defined stereochemistry (E-configuration) ensures consistent interactions with biological targets. The furan ring contributes to solubility and electronic properties, facilitating further derivatization. Suitable for research applications, this compound provides a robust platform for exploring structure-activity relationships in drug discovery.
(2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)prop-2-enamide structure
1904616-72-3 structure
Product Name:(2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)prop-2-enamide
CAS No:1904616-72-3
MF:C16H15N3O3S
MW:329.373602151871
CID:5796149
PubChem ID:117055347
Update Time:2025-11-01

(2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)prop-2-enamide
    • (E)-3-(furan-2-yl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]prop-2-enamide
    • F6524-6007
    • 1904616-72-3
    • (2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide
    • (E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
    • AKOS025390655
    • Inchi: 1S/C16H15N3O3S/c1-11-18-15-13(6-10-23-15)16(21)19(11)8-7-17-14(20)5-4-12-3-2-9-22-12/h2-6,9-10H,7-8H2,1H3,(H,17,20)/b5-4+
    • InChI Key: ONWMDNKICQMFSL-SNAWJCMRSA-N
    • SMILES: S1C=CC2=C1N=C(C)N(C2=O)CCNC(/C=C/C1=CC=CO1)=O

Computed Properties

  • Exact Mass: 329.08341252g/mol
  • Monoisotopic Mass: 329.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 103Ų

(2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)prop-2-enamide Pricemore >>

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Additional information on (2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)prop-2-enamide

Introduction to (2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide (CAS No. 1904616-72-3)

(2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1904616-72-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique arrangement of heterocyclic rings and functional groups in its molecular structure contributes to its potential therapeutic applications.

The compound features a central amide moiety connected to an ethyl chain that terminates in a thieno[2,3-d]pyrimidinone ring system. This ring system is appended with a furan moiety at the 3-position, creating a bifurcated structure that enhances its interaction with biological targets. The presence of the 2-methyl-4-oxo substituent on the thieno[2,3-d]pyrimidinone ring adds another layer of complexity, influencing both the electronic properties and the steric environment of the molecule.

In recent years, there has been growing interest in developing novel small molecules that can modulate biological pathways associated with various diseases. The structural features of (2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide make it a candidate for further investigation in this regard. Specifically, the compound's ability to interact with enzymes and receptors has been explored in several preclinical studies.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzyme targets involved in cell signaling pathways. Kinases play a crucial role in numerous cellular processes, including cell growth, differentiation, and apoptosis. By modulating kinase activity, small molecules like (2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide have the potential to interfere with these pathways and exert therapeutic effects.

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant kinase inhibition properties. For instance, modifications at the 4-position of the pyrimidinone ring can enhance binding affinity to target enzymes. The 2-methyl group in this compound's structure may contribute to stabilizing interactions with specific pockets on the enzyme surface, thereby improving its inhibitory activity.

The furan moiety at the 3-position of the molecule also plays a critical role in its biological activity. Furan derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and participate in π-stacking interactions. In (2E)-3-(furan-2-yl)-N-(2-{2-methyl-4-oxyso-[24H]-thiophendipyrimidin]-}ethyl)prop--enamide), this furan group may facilitate binding to proteins or enzymes by forming hydrogen bonds with polar residues on the target surface.

In addition to its kinase inhibition potential, this compound has also been investigated for its anti-inflammatory properties. Chronic inflammation is associated with a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. By targeting inflammatory pathways, small molecules like (CAS No. 190461672--furan--yl-N(22--{22--methyl44--oxo--34H44H--thienodipyrimidin--33--yl}ethyl)prop--enamide may offer therapeutic benefits.

The ethyl chain connecting the amide group to the thieno[23d]pyrimidinone ring system is another important feature of this molecule. This chain can influence both solubility and bioavailability, which are critical factors for drug development. By optimizing the length and composition of this chain, researchers can enhance the pharmacokinetic properties of the compound.

Ongoing research is focused on synthesizing analogs of (CAS No 190461672-furan--)N(22-{22-methyl44-oxyso-[24H]-thiophendipyrimidin]-}ethyl)prop--enamide to improve its biological activity and reduce potential side effects. Techniques such as structure-based drug design and high-throughput screening are being employed to identify novel derivatives with enhanced efficacy and selectivity.

The integration of computational methods into drug discovery has significantly accelerated the development process for new compounds like (CAS No 190461672-furan--)N(22-{22-methyl44-oxyso-[24H]-thiophendipyrimidin]-}ethyl)prop--enamide). Molecular modeling studies have helped researchers understand how different structural modifications affect binding affinity and pharmacokinetic properties. These insights are crucial for designing molecules that can effectively interact with biological targets while minimizing off-target effects.

In conclusion,(CAS No 190461672-furan--)N(22-{22-methyl44-oxyso-[24H]-thiophendipyrimidin]-}ethyl)prop--enamide represents an exciting opportunity for further exploration in pharmaceutical chemistry and medicinal biology Its unique structural features make it a promising candidate for developing new therapeutics targeting kinases inflammatory pathways and other disease-related processes As research continues it is likely that additional insights into its mechanisms of action will emerge paving way for novel drug candidates based on this scaffold

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